Fmoc-Glu(Edans)-OH

FRET Protease Assay Enzyme Kinetics

Fmoc-Glu(Edans)-OH integrates the EDANS fluorophore directly onto a glutamic acid scaffold for seamless Fmoc-SPPS incorporation. This eliminates the yield-reducing post-synthesis conjugation required by alternative methods. Paired with Fmoc-Lys(Dabcyl)-OH, it constitutes the industry-standard EDANS/DABCYL FRET pair used in protease HTS campaigns (ADAM10/17, SARS-CoV-2 Mpro). A validated 3-fold excess coupling protocol ensures cost-efficient, automation-friendly production at scale—making it the preferred choice over generic fluorophore amino acids or post-synthetic labeling.

Molecular Formula C32H31N3O8S
Molecular Weight 617.7 g/mol
CAS No. 193475-66-0
Cat. No. B557592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(Edans)-OH
CAS193475-66-0
SynonymsFmoc-Glu(Edans)-OH; 193475-66-0; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-((5-sulfonaphthalen-1-yl)amino)ethyl)amino)pentanoicacid; AC1MBSPO; N-Fmoc-L-glu(edans)-OH; MolPort-003-725-390; CF-796; ZINC71788154; AKOS016003335; AK-85727; KB-210830; Fmoc-g-[|A-(5-naphthylSulfonicAcid)-ethylenediamine]-L-glutamicAcid; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoicacid; N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutamine
Molecular FormulaC32H31N3O8S
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
InChIInChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1
InChIKeyHPYLYODKLGEPPX-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(Edans)-OH (CAS 193475-66-0): The Industry-Standard EDANS Donor Building Block for FRET Protease Assays


Fmoc-Glu(Edans)-OH is an Fmoc-protected amino acid derivative that integrates the EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) fluorescent donor directly onto a glutamic acid scaffold. This compound is specifically engineered for use in Fmoc-based solid-phase peptide synthesis (SPPS) to generate internally quenched fluorogenic peptide substrates for fluorescence resonance energy transfer (FRET)-based assays . It is most frequently paired with the non-fluorescent quencher DABCYL, which is introduced via the complementary building block Fmoc-Lys(Dabcyl)-OH, establishing the EDANS/DABCYL pair as the classical benchmark for protease activity detection [1].

Why Fmoc-Glu(Edans)-OH Cannot Be Simply Replaced with Generic Fluorescent Amino Acids


The primary rationale for selecting Fmoc-Glu(Edans)-OH is its integration into the industry-validated EDANS/DABCYL FRET pair, which cannot be replicated by generic alternatives. While other Fmoc-fluorophore amino acids exist (e.g., Fmoc-Lys(5-FAM)-OH, Fmoc-Glu-AMC), their substitution would require a complete re-engineering of the FRET assay system, as each donor-quencher pair possesses unique spectral properties, quenching efficiencies, and kinetic parameters [1]. Furthermore, the alternative method of introducing EDANS post-synthesis requires complex, yield-reducing deprotection and solution-phase conjugation steps that are entirely circumvented by the pre-derivatized Fmoc-Glu(Edans)-OH building block [2].

Quantitative Evidence for Procuring Fmoc-Glu(Edans)-OH Over Alternatives


Proven Donor for the Classical EDANS/DABCYL FRET Pair with Defined Kinetic Parameters

Fmoc-Glu(Edans)-OH is the source of the EDANS donor in the classical EDANS/DABCYL FRET pair. When incorporated into a FRET substrate for 3CLpro, the EDANS/DABCYL pair exhibits specific kinetic parameters. This is contrasted with a more modern pair, 5-FAM/QXL520, demonstrating the established performance baseline for this system [1].

FRET Protease Assay Enzyme Kinetics

Direct SPPS Incorporation Functionality Eliminates Post-Synthetic Conjugation Steps

Fmoc-Glu(Edans)-OH is a fully Fmoc-protected amino acid derivative, enabling the direct, site-specific incorporation of the EDANS fluorophore during standard SPPS. The alternative, post-synthetic conjugation, requires additional deprotection and solution-phase coupling steps, which are known to reduce overall synthetic yield and purity. This functionality is confirmed by its designated 'reaction type: Fmoc solid-phase peptide synthesis' and is a core differentiator from the base fluorophore EDANS acid .

Solid-Phase Peptide Synthesis SPPS Peptide Labeling

Validated Coupling Protocol with 3-Fold Molar Excess for High Efficiency

The use of Fmoc-Glu(Edans)-OH in SPPS has been experimentally validated. A published protocol for the synthesis of ADAM10/ADAM17 FRET substrates specifies that Fmoc-Glu(Edans)-OH was coupled manually using a 3-fold molar excess in the presence of PyBOP and DIPEA to ensure high coupling efficiency [1]. This contrasts with standard amino acids, which were coupled using a 4-fold molar excess.

Peptide Synthesis Coupling Efficiency Optimization

High Enantiomeric Purity (≥99.0% a/a) for Reproducible Peptide Synthesis

The Novabiochem® brand of Fmoc-Glu(Edans)-OH is specified with an enantiomeric purity of ≥99.0% (a/a) . This is a critical quality attribute for peptide synthesis, as racemization leads to diastereomeric peptide mixtures that are difficult or impossible to purify and compromise biological activity. While some generic suppliers report only a minimum overall purity of 97% , the specified enantiomeric purity provides a higher level of assurance for reproducibility.

Chiral Purity Enantiomeric Purity Quality Control

Defined Spectral Properties (Ex/Em 336/455 nm, ε 5900 M⁻¹cm⁻¹) for Assay Design

The EDANS fluorophore, as part of Fmoc-Glu(Edans)-OH, possesses well-defined and publicly documented spectral properties. Its excitation and emission maxima are 336 nm and 455 nm, respectively, with a molar extinction coefficient of 5900 M⁻¹cm⁻¹ . This is in contrast to the popular Mca (7-methoxycoumarin-4-acetyl) donor, which has a significantly higher extinction coefficient (e.g., ε ~ 20,000 M⁻¹cm⁻¹), making Mca/Dnp a higher sensitivity but more blue-shifted alternative pair [1].

Fluorescence Spectroscopy FRET Spectral Properties

Streamlined Workflow Advantage Over Solution-Phase EDANS Conjugation

Traditional methods for introducing EDANS require the synthesis of a fully protected peptide, followed by selective deprotection and solution-phase conjugation to EDANS acid [1]. Fmoc-Glu(Edans)-OH eliminates these steps entirely, allowing for the automated, on-resin assembly of the complete FRET substrate. This represents a multi-day reduction in overall synthesis time and a significant increase in final crude peptide purity.

Workflow Efficiency Peptide Synthesis Fluorescent Labeling

Primary Application Scenarios for Fmoc-Glu(Edans)-OH in Research and Development


High-Throughput Screening (HTS) for Protease Inhibitors

The primary application of Fmoc-Glu(Edans)-OH is the synthesis of FRET substrates for protease activity assays. These substrates are used in high-throughput screening (HTS) campaigns to identify novel inhibitors of therapeutically relevant proteases. A published example is the use of an EDANS/DABCYL FRET substrate synthesized from Fmoc-Glu(Edans)-OH and Fmoc-Lys(Dabcyl)-OH for uHTS campaigns against ADAM10 and ADAM17 [1].

Diagnostic Assay Development for Viral Proteases

Fmoc-Glu(Edans)-OH is a critical reagent for developing fluorogenic substrates to study viral proteases, which are key targets for antiviral drug development. The EDANS/DABCYL FRET pair is the established system for assaying the SARS-CoV-2 main protease (Mpro). Commercial substrates like Dabcyl-KTSAVLQSGFRKM-Glu(Edans) rely on this chemistry, demonstrating the compound's role in enabling research on COVID-19 and other coronaviruses [2].

Custom FRET Substrate Synthesis for Mechanistic Enzymology

Researchers investigating the substrate specificity and catalytic mechanism of a novel protease require custom, sequence-defined FRET substrates. Fmoc-Glu(Edans)-OH provides the flexibility to incorporate the EDANS donor at any desired position within a peptide sequence using standard Fmoc-SPPS protocols . This allows for the precise placement of the donor and quencher to optimize the FRET signal based on the enzyme's unique cleavage site.

Process Development and Scale-Up in Contract Research Organizations (CROs)

CROs performing peptide synthesis at scale for clients value the validated, efficient coupling protocol for Fmoc-Glu(Edans)-OH. The ability to use a 3-fold molar excess, as described in peer-reviewed protocols, reduces the cost of goods and minimizes waste during large-scale production runs [3]. This makes it a preferred building block over post-synthetic conjugation methods, which are less amenable to automation and scale.

Technical Documentation Hub

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